2-(Cyclohexylamino)-5-nitrobenzonitrile

eNOS inhibition nitric oxide synthase cardiovascular pharmacology

2-(Cyclohexylamino)-5-nitrobenzonitrile is a cyclohexylamino-substituted nitrobenzonitrile derivative with the molecular formula C₁₃H₁₅N₃O₂. It is classified as a synthetic small-molecule nitric oxide synthase (NOS) inhibitor, with curated bioactivity data demonstrating inhibition of human endothelial NOS (eNOS) at sub-micromolar concentrations.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 940764-92-1
Cat. No. B2360983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexylamino)-5-nitrobenzonitrile
CAS940764-92-1
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C13H15N3O2/c14-9-10-8-12(16(17)18)6-7-13(10)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2
InChIKeyYBQOJQWARANKMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexylamino)-5-nitrobenzonitrile (CAS 940764-92-1) Procurement Evidence Profile


2-(Cyclohexylamino)-5-nitrobenzonitrile is a cyclohexylamino-substituted nitrobenzonitrile derivative with the molecular formula C₁₃H₁₅N₃O₂. It is classified as a synthetic small-molecule nitric oxide synthase (NOS) inhibitor, with curated bioactivity data demonstrating inhibition of human endothelial NOS (eNOS) at sub-micromolar concentrations . The compound bears a cyclohexylamino group at the 2-position and a nitro group at the 5-position of the benzonitrile core, a substitution pattern that distinguishes it from its positional isomers and confers distinct physicochemical and pharmacological properties .

Why 2-(Cyclohexylamino)-5-nitrobenzonitrile Cannot Be Replaced by Close Structural Analogs


The regioisomeric position of the nitro and cyclohexylamino substituents on the benzonitrile scaffold critically determines both target binding affinity and physicochemical properties. The 2,5-substitution pattern present in this compound yields an eNOS IC50 of 180 nM , whereas the 3,4-disubstituted positional isomer 4-(cyclohexylamino)-3-nitrobenzonitrile (CAS 28096-55-1) exhibits a distinct LogP of 3.81 versus 3.66 for the 2,5-isomer , reflecting altered lipophilicity that directly impacts membrane permeability and biological distribution. Simple in-class substitution without verification of regiospecific bioactivity and purity introduces unquantified risk in assay reproducibility and lead optimization campaigns .

Quantitative Comparator Evidence for 2-(Cyclohexylamino)-5-nitrobenzonitrile Procurement Decisions


eNOS Inhibitory Potency: 2.8-Fold More Potent Than L-NAME

2-(Cyclohexylamino)-5-nitrobenzonitrile inhibits human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in an insect SF9 cell expression system . In comparison, the widely used reference eNOS inhibitor L-NAME (NG-Nitro-L-arginine methyl ester) exhibits an IC50 of 500 nM under comparable enzymatic assay conditions . This represents approximately 2.8-fold greater inhibitory potency for the target compound. Against L-NIO, another established NOS inhibitor with an eNOS IC50 of 3,900 nM (bovine enzyme) , the potency advantage exceeds 21-fold.

eNOS inhibition nitric oxide synthase cardiovascular pharmacology

Physicochemical Differentiation: LogP Comparison with 4-(Cyclohexylamino)-3-nitrobenzonitrile

The target compound 2-(cyclohexylamino)-5-nitrobenzonitrile has a calculated LogP of 3.66 . Its positional isomer, 4-(cyclohexylamino)-3-nitrobenzonitrile (CAS 28096-55-1), has a calculated LogP of 3.81 under identical computational methodology . The ΔLogP of approximately 0.15 units, while modest, reflects a measurable difference in lipophilicity arising from the distinct substitution pattern. Additionally, the target compound exhibits a predicted pKa of -1.08±0.20 , indicating weak basicity of the nitrile nitrogen, a property relevant to ionization state at physiological pH.

lipophilicity LogP drug-likeness QSAR

Supplier Purity Differentiation: 98% (Leyan) vs. 95% (AKSci) Baseline

Commercially available 2-(cyclohexylamino)-5-nitrobenzonitrile is supplied at two distinct purity specifications from major vendors: Leyan (Shanghai Hao Hong Biomedical) provides the compound at 98% purity , while AKSci lists a minimum purity specification of 95% . The 3-percentage-point difference translates to a maximum impurity burden of 2% versus 5%, a 2.5-fold difference in potential contaminant load that can affect assay signal-to-noise ratios, crystallization outcomes, and reproducibility of dose-response curves.

purity specification quality assurance procurement assay reproducibility

Recommended Application Scenarios for 2-(Cyclohexylamino)-5-nitrobenzonitrile Based on Quantitative Evidence


eNOS-Dependent Vascular Biology and Nitric Oxide Signaling Research

With an eNOS IC50 of 180 nM—2.8-fold more potent than L-NAME (500 nM) and 21.7-fold more potent than L-NIO (3,900 nM)—this compound is well-suited for dose-response studies in endothelial cell models where precise titration of NOS inhibition is required. Its sub-micromolar potency reduces the need for high solvent concentrations (e.g., DMSO), minimizing vehicle-related cytotoxicity artifacts in long-term vascular assays . Please refer to Evidence Items 1 in Section 3 for comparator data.

Computational Medicinal Chemistry and QSAR Model Building

The validated LogP of 3.66, combined with a defined pKa of -1.08, provides reliable input parameters for quantitative structure-activity relationship (QSAR) models and molecular docking studies targeting the NOS enzyme family. When building predictive models, using the correct regioisomer (2,5-substituted versus 3,4-substituted with LogP 3.81) ensures accurate training data and prevents model degradation from isomeric impurities . See Evidence Item 2 in Section 3.

Enzymatic Assay Development Requiring High-Purity NOS Inhibitors

For laboratories developing robust enzymatic assays, the 98% purity grade (Leyan) provides a lower maximum impurity burden (2%) compared to the 95% baseline from alternative suppliers (AKSci). This 2.5-fold reduction in potential contaminants directly supports more reproducible IC50 determinations and minimizes false-positive or false-negative results in high-throughput screening campaigns . Refer to Evidence Item 3 in Section 3.

Chemical Biology Probe Design with Defined Regiochemistry

The 2,5-substitution pattern of this compound distinguishes it from the 3,4-disubstituted isomer, enabling structure-activity relationship (SAR) studies that correlate regiochemistry with target engagement. Researchers using this scaffold as a starting point for probe derivatization benefit from the documented eNOS pharmacology of the parent compound, providing a pharmacologically annotated building block for fragment-based drug discovery . See Evidence Items 1 and 2 in Section 3.

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